molecular formula C13H15NO2 B14557565 5-(Benzyloxy)-2-hydroxy-3-methylidenepentanenitrile CAS No. 61700-13-8

5-(Benzyloxy)-2-hydroxy-3-methylidenepentanenitrile

Cat. No.: B14557565
CAS No.: 61700-13-8
M. Wt: 217.26 g/mol
InChI Key: WJQTUCSQIIEGGI-UHFFFAOYSA-N
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Description

5-(Benzyloxy)-2-hydroxy-3-methylidenepentanenitrile is an organic compound characterized by the presence of a benzyloxy group, a hydroxy group, and a nitrile group attached to a pentane backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(Benzyloxy)-2-hydroxy-3-methylidenepentanenitrile typically involves multi-step organic reactions. One common method includes the following steps:

    Formation of the Benzyloxy Group:

    Hydroxylation: The hydroxyl group can be introduced via oxidation reactions using reagents such as potassium permanganate or osmium tetroxide.

    Nitrile Formation: The nitrile group can be introduced through the reaction of an appropriate amine with a cyanating agent like cyanogen bromide.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

5-(Benzyloxy)-2-hydroxy-3-methylidenepentanenitrile undergoes various types of chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents like PCC (Pyridinium chlorochromate).

    Reduction: The nitrile group can be reduced to an amine using reducing agents such as lithium aluminum hydride.

    Substitution: The benzyloxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: PCC, potassium permanganate.

    Reduction: Lithium aluminum hydride, hydrogen gas with a metal catalyst.

    Substitution: Sodium hydride, alkyl halides.

Major Products

    Oxidation: Formation of a ketone or aldehyde.

    Reduction: Formation of a primary amine.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

5-(Benzyloxy)-2-hydroxy-3-methylidenepentanenitrile has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Potential use in the study of enzyme interactions and metabolic pathways.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 5-(Benzyloxy)-2-hydroxy-3-methylidenepentanenitrile involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:

    Binding to Enzymes: Inhibiting or activating specific enzymes involved in metabolic pathways.

    Modulating Receptor Activity: Interacting with cellular receptors to influence signal transduction processes.

    Altering Gene Expression: Affecting the expression of genes related to cell growth, differentiation, and apoptosis.

Comparison with Similar Compounds

Similar Compounds

    5-(Benzyloxy)indole: Shares the benzyloxy group but differs in the core structure.

    2-Hydroxy-3-methylidenepentanenitrile: Lacks the benzyloxy group but has similar functional groups.

    Benzyloxyacetonitrile: Contains the benzyloxy and nitrile groups but differs in the overall structure.

Uniqueness

5-(Benzyloxy)-2-hydroxy-3-methylidenepentanenitrile is unique due to the combination of its functional groups and the specific arrangement of its molecular structure

Properties

CAS No.

61700-13-8

Molecular Formula

C13H15NO2

Molecular Weight

217.26 g/mol

IUPAC Name

2-hydroxy-3-methylidene-5-phenylmethoxypentanenitrile

InChI

InChI=1S/C13H15NO2/c1-11(13(15)9-14)7-8-16-10-12-5-3-2-4-6-12/h2-6,13,15H,1,7-8,10H2

InChI Key

WJQTUCSQIIEGGI-UHFFFAOYSA-N

Canonical SMILES

C=C(CCOCC1=CC=CC=C1)C(C#N)O

Origin of Product

United States

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